5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile
Brand Name: Vulcanchem
CAS No.: 1108745-25-0
VCID: VC5513930
InChI: InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2
SMILES: C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F
Molecular Formula: C14H8F3N
Molecular Weight: 247.22

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile

CAS No.: 1108745-25-0

Cat. No.: VC5513930

Molecular Formula: C14H8F3N

Molecular Weight: 247.22

* For research use only. Not for human or veterinary use.

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile - 1108745-25-0

Specification

CAS No. 1108745-25-0
Molecular Formula C14H8F3N
Molecular Weight 247.22
IUPAC Name 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile
Standard InChI InChI=1S/C14H8F3N/c15-12-5-10(6-13(16)7-12)3-9-1-2-14(17)11(4-9)8-18/h1-2,4-7H,3H2
Standard InChI Key RWGYBBYLYLUHJF-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile has a well-defined chemical identity, with a molecular formula of C₁₄H₈F₃N and a molecular weight of 247.22 g/mol . The compound’s IUPAC name, 5-[(3,5-difluorophenyl)methyl]-2-fluorobenzonitrile, reflects its substitution pattern: a benzonitrile core fluorinated at the 2-position and functionalized with a 3,5-difluorobenzyl group at the 5-position .

Table 1: Key Physicochemical Properties

PropertyValueSource References
CAS Number1108745-25-0
Molecular FormulaC₁₄H₈F₃N
Molecular Weight247.22 g/mol
SMILES NotationC1=CC(=C(C=C1CC2=CC(=CC(=C2)F)F)C#N)F
InChI KeyRWGYBBYLYLUHJF-UHFFFAOYSA-N

Structural Elucidation

The compound’s structure comprises two aromatic systems:

  • Benzonitrile Core: A benzene ring with a nitrile (-C≡N) group at the 2-position and a fluorine atom at the 2-position.

  • 3,5-Difluorobenzyl Substituent: A benzyl group substituted with fluorine atoms at the 3- and 5-positions, linked to the benzonitrile core via a methylene bridge .

The fluorine atoms induce electron-withdrawing effects, polarizing the aromatic rings and enhancing intermolecular interactions such as hydrogen bonding and dipole-dipole forces. These features contribute to the compound’s stability and reactivity in synthetic applications .

Synthetic Pathways and Optimization

Primary Synthesis Route

The most efficient synthesis of 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile employs a Suzuki-Miyaura cross-coupling reaction, as documented in industrial protocols .

Reaction Scheme:

3-Cyano-4-fluorobenzeneboronic acid + 3,5-Difluorobenzyl bromide
5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile (Yield: 85%)

Table 2: Synthesis Conditions

ParameterValueSource References
CatalystTetrakis(triphenylphosphine)palladium(0)
BasePotassium phosphate
SolventToluene
Temperature100°C
AtmosphereInert (N₂ or Ar)
Reaction Time12–24 hours

This method leverages the boronic acid’s nucleophilicity and the benzyl bromide’s electrophilicity, facilitated by palladium catalysis, to form the carbon-carbon bond between the aromatic rings .

Alternative Methodologies

While the Suzuki-Miyaura coupling is predominant, alternative routes include:

  • Nucleophilic Aromatic Substitution: Replacement of halogen atoms on pre-functionalized benzyl halides, though this method faces challenges in regioselectivity.

  • Grignard Reactions: Utilization of organomagnesium reagents to form the benzyl linkage, but this approach is less favored due to sensitivity to moisture and functional groups.

Pharmacological Relevance

Role in Entrectinib Synthesis

5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile serves as a critical intermediate in the synthesis of Entrectinib (Rozlytrek®), a FDA-approved inhibitor of ROS1 and NTRK kinases used in non-small cell lung cancer and solid tumors. The compound’s fluorine atoms enhance Entrectinib’s pharmacokinetic properties by:

  • Increasing lipophilicity, improving blood-brain barrier penetration.

  • Boosting metabolic stability, reducing hepatic clearance.

Structure-Activity Relationships (SAR)

  • Fluorine Substitution: The 3,5-difluorobenzyl group optimizes binding to kinase ATP pockets via halogen bonding with backbone carbonyls.

  • Nitrile Functionality: The -C≡N group participates in dipole-dipole interactions with lysine residues, enhancing target affinity.

Precautionary MeasureImplementation Guidance
Personal Protective Equipment (PPE)Nitrile gloves, safety goggles, lab coat
VentilationUse fume hoods for powder handling
StorageCool, dry place away from oxidizers
Spill ManagementAbsorb with inert material; avoid dust generation

Industrial and Research Applications

Pharmaceutical Intermediate

Beyond Entrectinib, this compound is investigated for:

  • Kinase Inhibitor Development: Modulating TRK, ALK, and EGFR signaling pathways.

  • Proteolysis-Targeting Chimeras (PROTACs): As a linker component in targeted protein degradation systems.

Materials Science

The compound’s electronic properties make it a candidate for:

  • Organic Semiconductors: As a electron-deficient moiety in charge-transfer complexes.

  • Liquid Crystals: Fluorine substitution improves thermal stability and mesophase behavior.

Future Research Directions

  • Green Synthesis: Developing solvent-free or catalytic methods to reduce environmental impact.

  • Polypharmacology: Exploiting its scaffold for multi-target drug design.

  • Crystallography: Resolving its solid-state structure to inform computational modeling.

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